2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Thioether Formation: The quinazolinone derivative is then reacted with a thiol compound, such as 4-methoxyphenylthiol, under nucleophilic substitution conditions to form the thioether linkage.
Acetamide Formation: Finally, the thioether derivative is acylated with 4-methylphenylacetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Introduction of various functional groups at the thioether linkage.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The quinazolinone core is known to interact with the active sites of kinases and proteases, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolinyl)thio)acetamide
- 2-((3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolinyl)thio)acetamide
- 2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolinyl)thio)acetamide
Uniqueness
The presence of both methoxy and methyl groups in 2-((3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)-N-(4-methylphenyl)acetamide provides unique steric and electronic properties that can enhance its biological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C24H21N3O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S/c1-16-7-9-17(10-8-16)25-22(28)15-31-24-26-21-6-4-3-5-20(21)23(29)27(24)18-11-13-19(30-2)14-12-18/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
CCCQQARBJQLBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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